(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C29H23N3O5S and a molecular weight of 525.6 g/mol. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furyl group, and a nitro-substituted methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazolidinone ring, followed by the introduction of the furyl and nitro-substituted methoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its nitro group can participate in redox reactions, potentially affecting cellular processes. The thiazolidinone ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to (2Z,5E)-2-[(2,6-dimethylphenyl)imino]-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidin-4-one include other thiazolidinone derivatives and nitro-substituted aromatic compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
Molecular Formula |
C29H23N3O5S |
---|---|
Molecular Weight |
525.6g/mol |
IUPAC Name |
(5E)-2-(2,6-dimethylphenyl)imino-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H23N3O5S/c1-18-8-7-9-19(2)27(18)30-29-31(20-10-5-4-6-11-20)28(33)26(38-29)17-22-13-15-25(37-22)23-16-21(32(34)35)12-14-24(23)36-3/h4-17H,1-3H3/b26-17+,30-29? |
InChI Key |
YNXSWFNWLGZCRK-IEXRNCSJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)/S2)C5=CC=CC=C5 |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)S2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])OC)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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